2-(2-Methyl-1H-imidazol-1-yl)benzylamine
Overview
Description
2-(2-Methyl-1H-imidazol-1-yl)benzylamine is an organic compound with the molecular formula C({11})H({13})N(_{3}) It features a benzylamine group attached to a 2-methylimidazole ring
Mechanism of Action
Target of Action
Imidazole derivatives, which this compound is a part of, are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . This suggests that the compound may interact with a variety of biological targets.
Mode of Action
Imidazole compounds are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds due to the presence of nitrogen atoms in the imidazole ring .
Pharmacokinetics
Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that this compound could have multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1H-imidazol-1-yl)benzylamine typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylimidazole and benzylamine.
Reaction: The 2-methylimidazole is reacted with benzylamine under basic conditions. A common base used is sodium hydride (NaH).
Solvent: The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Temperature: The reaction mixture is heated to a temperature range of 80-100°C to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-1H-imidazol-1-yl)benzylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO({2})O(_{2})).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH({4})).
Substitution: The benzylamine group can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO(_{4}) in acidic or basic medium.
Reduction: LiAlH(_{4}) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of imidazole derivatives with oxidized side chains.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted benzylamine derivatives.
Scientific Research Applications
2-(2-Methyl-1H-imidazol-1-yl)benzylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Imidazol-1-yl)benzylamine: Lacks the methyl group on the imidazole ring.
2-(2-Ethyl-1H-imidazol-1-yl)benzylamine: Contains an ethyl group instead of a methyl group on the imidazole ring.
1-(2-Methyl-1H-imidazol-1-yl)ethanamine: Features an ethanamine group instead of a benzylamine group.
Uniqueness
2-(2-Methyl-1H-imidazol-1-yl)benzylamine is unique due to the presence of both a benzylamine group and a methyl-substituted imidazole ring, which can influence its reactivity and interaction with biological targets.
Properties
IUPAC Name |
[2-(2-methylimidazol-1-yl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-9-13-6-7-14(9)11-5-3-2-4-10(11)8-12/h2-7H,8,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHDRPRQPSKZQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=CC=C2CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424420 | |
Record name | 1-[2-(2-Methyl-1H-imidazol-1-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876717-29-2 | |
Record name | 1-[2-(2-Methyl-1H-imidazol-1-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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